(Z)-3-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-cyanoprop-2-enamide

Catalog No.
S7968122
CAS No.
M.F
C28H25ClN4O5S
M. Wt
565.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl...

Product Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-cyanoprop-2-enamide

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-cyanoprop-2-enamide

Molecular Formula

C28H25ClN4O5S

Molecular Weight

565.0 g/mol

InChI

InChI=1S/C28H25ClN4O5S/c29-21-5-7-22(8-6-21)32-39(35,36)27-16-23(9-10-24(27)33-12-2-1-3-13-33)31-28(34)20(17-30)14-19-4-11-25-26(15-19)38-18-37-25/h4-11,14-16,32H,1-3,12-13,18H2,(H,31,34)/b20-14-

InChI Key

PYDDTIPMTCTJFM-ZHZULCJRSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C(=CC3=CC4=C(C=C3)OCO4)C#N)S(=O)(=O)NC5=CC=C(C=C5)Cl

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C(=CC3=CC4=C(C=C3)OCO4)C#N)S(=O)(=O)NC5=CC=C(C=C5)Cl

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N)S(=O)(=O)NC5=CC=C(C=C5)Cl

XLogP3

5.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

564.1234188 g/mol

Monoisotopic Mass

564.1234188 g/mol

Heavy Atom Count

39

Dates

Modify: 2024-01-05

Explore Compound Types